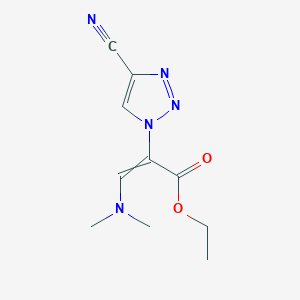
Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate
Cat. No. B1400528
Key on ui cas rn:
1154030-73-5
M. Wt: 235.24 g/mol
InChI Key: ZQOBTQXOHGZNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08067407B2
Procedure details


1.3 g (7.5 mmol) of the compound from Example 4A and 1.4 ml (1.2 g, 8.2 mmol) of N,N-dimethylformamide diethyl acetal are stirred at a bath temperature of 100° C. for 16 h. For work-up, the cooled reaction solution is concentrated on a rotary evaporator and the residue is dried under reduced pressure. Yield: 1.5 g (86% of theory)


Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[N:4]=[N:5][N:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:7]=1)#[N:2].C(O[CH:17](OCC)[N:18]([CH3:20])[CH3:19])C>>[CH3:17][N:18]([CH3:20])[CH:19]=[C:8]([N:6]1[CH:7]=[C:3]([C:1]#[N:2])[N:4]=[N:5]1)[C:9]([O:11][CH2:12][CH3:13])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1N=NN(C1)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(N(C)C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For work-up, the cooled reaction solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
is concentrated on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is dried under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(C=C(C(=O)OCC)N1N=NC(=C1)C#N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
